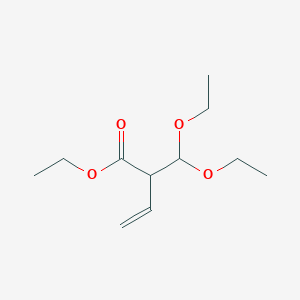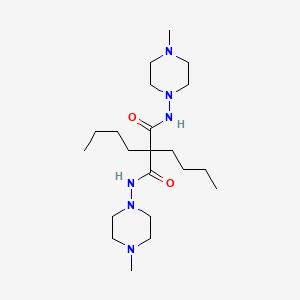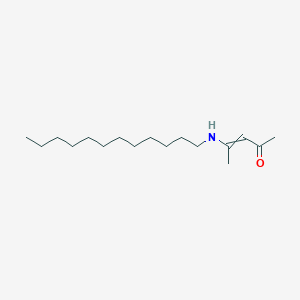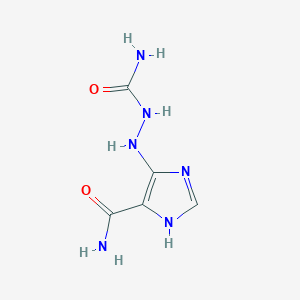
2-Nitrodecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrodecan-3-one is an organic compound that belongs to the class of nitro ketones It is characterized by the presence of a nitro group (-NO₂) attached to the second carbon and a ketone group (C=O) on the third carbon of a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitrodecan-3-one can be synthesized through several methods:
Nitration of Decan-3-one: This involves the direct nitration of decan-3-one using nitric acid. The reaction typically requires a strong acid catalyst and is conducted under controlled temperature conditions to avoid over-nitration.
Oxidation of 2-Aminodecan-3-one: This method involves the oxidation of 2-aminodecan-3-one using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions must be carefully controlled to achieve the desired product without further oxidation.
Displacement Reactions: Another method involves the displacement of a halide group in 2-halodecan-3-one with a nitrite ion (NO₂⁻) under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the product. Safety measures are crucial due to the exothermic nature of nitration reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrodecan-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Sodium nitrite, hydrochloric acid, various nucleophiles.
Major Products Formed
Reduction: 2-Aminodecan-3-one.
Oxidation: 2-Nitrodecanoic acid.
Substitution: Various substituted decan-3-one derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitrodecan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to investigate the effects of nitro compounds on biological systems. It can serve as a model compound for studying nitro group metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. The nitro group can be modified to produce compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Nitrodecan-3-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ketone group can also participate in nucleophilic addition reactions, further contributing to its reactivity.
Comparaison Avec Des Composés Similaires
2-Nitrodecan-3-one can be compared with other nitro ketones and nitroalkanes:
2-Nitropropane: Unlike this compound, 2-Nitropropane is a smaller molecule and is more volatile. It is used as a solvent and in the synthesis of pharmaceuticals.
2-Nitrobutane: Similar to this compound, 2-Nitrobutane is used in organic synthesis. its shorter carbon chain makes it less hydrophobic.
2-Nitrohexane: This compound has a similar structure but with a shorter carbon chain. It is used in the synthesis of various organic compounds and as a solvent.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its hydrophobic nature makes it suitable for applications in non-polar environments, and its reactivity offers versatility in chemical synthesis.
Propriétés
Numéro CAS |
88072-87-1 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-nitrodecan-3-one |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-6-7-8-10(12)9(2)11(13)14/h9H,3-8H2,1-2H3 |
Clé InChI |
DLAJTOMWQHGXJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)


silane](/img/structure/B14385406.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)



![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)



![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
